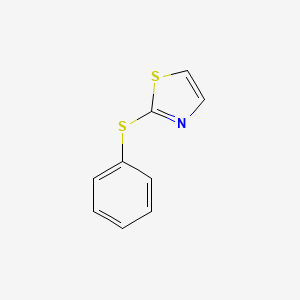

Thiazole, 2-(phenylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole, 2-(phenylthio)- is a useful research compound. Its molecular formula is C9H7NS2 and its molecular weight is 193.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 2-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 2-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiglaucoma Agents

Thiazole sulfonamides, including derivatives like Thiazole, 2-(phenylthio)-, have been identified as potential carbonic anhydrase inhibitors . These compounds are being researched for their effectiveness in treating glaucoma by lowering intraocular pressure. A notable patent describes a series of substituted thiazoles that demonstrate significant activity in this regard, indicating their potential as therapeutic agents for ocular hypertension and related conditions .

1.2 Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit antimicrobial activities against a range of bacterial and fungal strains. For instance, pyrazolyl-thiazole derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with low minimum inhibitory concentrations (MIC) reported . The incorporation of thiazole into hybrid structures has been shown to enhance these properties, making them promising candidates for developing new antibiotics.

Biological Activities

2.1 Antioxidant Activity

Thiazole compounds have been evaluated for their antioxidant activities , which are crucial for combating oxidative stress-related diseases. Studies utilizing DPPH and hydroxyl radical scavenging assays indicate that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative damage .

2.2 Antileishmanial Activity

Research has identified thiazole derivatives as effective agents against leishmaniasis. A study reported the synthesis of novel thiazole compounds that exhibited potent activity against Leishmania major, with some derivatives showing IC50 values significantly lower than standard treatments . This highlights the potential of thiazoles in addressing parasitic infections.

Table 1: Biological Activities of Thiazole Derivatives

Computational Studies

Computational studies have become an integral part of understanding the interactions and efficacy of thiazole derivatives. Molecular docking simulations and density functional theory (DFT) calculations provide insights into the binding affinities and electronic properties of these compounds with various biological targets. Such studies support experimental findings and aid in the rational design of more potent derivatives .

Propriétés

Numéro CAS |

33342-67-5 |

|---|---|

Formule moléculaire |

C9H7NS2 |

Poids moléculaire |

193.3 g/mol |

Nom IUPAC |

2-phenylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C9H7NS2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H |

Clé InChI |

WJUZBIMIEZOALU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SC2=NC=CS2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.